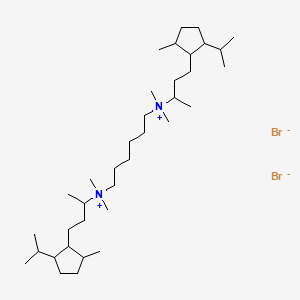![molecular formula C22H16BeN2O2 B13772164 Bis[2-(2-hydroxyphenyl)-pyridine]beryllium](/img/structure/B13772164.png)
Bis[2-(2-hydroxyphenyl)-pyridine]beryllium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[2-(2-hydroxyphenyl)-pyridine]beryllium: is a chemical compound belonging to the beryllium complex family. It is known for its blue fluorescence emission and excellent charge transport ability. This compound has gained significant attention due to its high electron mobility and high triplet energy level, making it a valuable material in the field of organic light-emitting diodes (OLEDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(2-hydroxyphenyl)-pyridine]beryllium typically involves the reaction of beryllium chloride with 2-(2-hydroxyphenyl)pyridine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
BeCl2+2C11H9NO→Be(C11H8NO)2+2HCl
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-purity starting materials and optimized reaction conditions. The compound is often purified through sublimation to achieve ultra-pure grade suitable for electronic applications .
Chemical Reactions Analysis
Types of Reactions: Bis[2-(2-hydroxyphenyl)-pyridine]beryllium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s properties.
Substitution: Substitution reactions involve replacing one or more functional groups in the compound with different groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce compounds with different functional groups .
Scientific Research Applications
Chemistry: Bis[2-(2-hydroxyphenyl)-pyridine]beryllium is widely used in the field of chemistry for its unique electronic properties. It serves as a blue fluorescence emitter and is utilized in the development of high-efficiency OLEDs. The compound’s high electron mobility and triplet energy level make it an excellent electron-transporting and hole/exciton-blocking layer material .
Biology and Medicine: While the primary applications of this compound are in electronic devices, its unique properties have also sparked interest in biological and medical research. Researchers are exploring its potential use in bioimaging and as a fluorescent probe for detecting specific biomolecules.
Industry: In the industrial sector, this compound is used in the production of OLEDs for display and lighting applications. Its ability to emit blue fluorescence and transport electrons efficiently makes it a valuable material for creating high-performance electronic devices .
Mechanism of Action
The mechanism by which Bis[2-(2-hydroxyphenyl)-pyridine]beryllium exerts its effects is primarily related to its electronic properties. The compound’s high electron mobility allows it to efficiently transport electrons in electronic devices. Additionally, its high triplet energy level enables it to act as an effective hole/exciton-blocking layer, preventing the recombination of electrons and holes and enhancing the efficiency of OLEDs .
Comparison with Similar Compounds
- Bis[2-(2-pyridinyl)phenolate]beryllium
- Bis[2-(2-hydroxyphenyl)pyridinato]beryllium
- Bis[2-(2-pyridinyl)phenolato]beryllium (II)
Uniqueness: Bis[2-(2-hydroxyphenyl)-pyridine]beryllium stands out due to its exceptional charge transport ability and high triplet energy level. These properties make it a superior material for use in OLEDs compared to other similar compounds. Its ability to emit blue fluorescence and act as an electron-transporting and hole/exciton-blocking layer further enhances its value in electronic applications .
Properties
Molecular Formula |
C22H16BeN2O2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
beryllium;2-pyridin-2-ylphenolate |
InChI |
InChI=1S/2C11H9NO.Be/c2*13-11-7-2-1-5-9(11)10-6-3-4-8-12-10;/h2*1-8,13H;/q;;+2/p-2 |
InChI Key |
HRQXKKFGTIWTCA-UHFFFAOYSA-L |
Canonical SMILES |
[Be+2].C1=CC=C(C(=C1)C2=CC=CC=N2)[O-].C1=CC=C(C(=C1)C2=CC=CC=N2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[[3-Methyl-4-[(6-nitrobenzothiazol-2-YL)azo]phenyl]imino]bisethyl diacetate](/img/structure/B13772086.png)

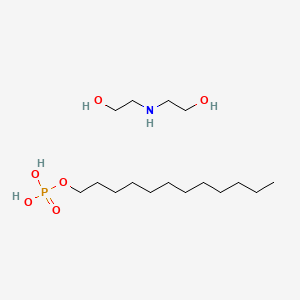
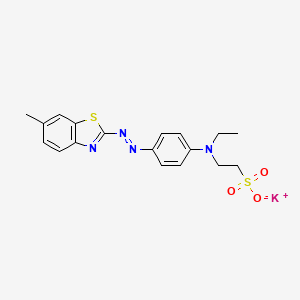
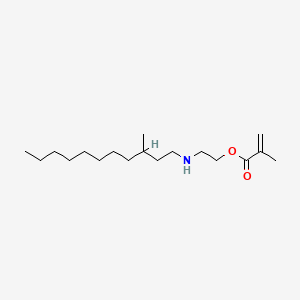
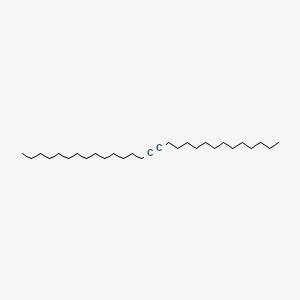
![4-Amino-1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13772118.png)



![(3R,6S,10R,13S)-3,4,5,6,10,11,12,13,16,16,17,17-dodecachlorohexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13772161.png)
![2,8-Diazaspiro[4.5]decan-1-one, 2-[[4-(methylsulfonyl)phenyl]methyl]-](/img/structure/B13772163.png)
